molecular formula C26H28O11 B1682860 ((2R,3S,4S,5R,6S)-6-(2-(3-(苯并呋喃-5-基)丙酰)-3-羟基-5-甲基苯氧基)-3,4,5-三羟基四氢-2H-吡喃-2-基)甲基甲基碳酸酯 CAS No. 209746-59-8

((2R,3S,4S,5R,6S)-6-(2-(3-(苯并呋喃-5-基)丙酰)-3-羟基-5-甲基苯氧基)-3,4,5-三羟基四氢-2H-吡喃-2-基)甲基甲基碳酸酯

货号 B1682860
CAS 编号: 209746-59-8
分子量: 516.5 g/mol
InChI 键: BXNCIERBDJYIQT-PRDVQWLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potent and selective inhibitor of Sodium-glucose cotransporters (SGLTs)
T-1095 is a potent and selective inhibitor of Na+-glucose cotransporters (SGLTs). T-1095 may be a useful antidiabetic drug. Long-term treatment with T-1095 causes sustained improvement in hyperglycemia and prevents diabetic neuropathy in Goto-Kakizaki Rats. Chronic administration of T-1095 (0.1% w w(-1) pellet chow, for 12 weeks) decreased blood glucose and haemoglobin A(1C) levels, and improved glucose intolerance in db/db mice. The age-related decrease in plasma insulin levels was markedly inhibited and there was a 2.5 fold increase of insulin content in the pancreas of T-1095-treated db/db mice. T-1095 improved the metabolic abnormalities and inhibit the development of diabetic complications in db/db mice.

科学研究应用

Diabetes Treatment

T-1095 is an inhibitor of renal Na±glucose cotransporters (SGLTs). It is absorbed into the circulation via oral administration, is metabolized to the active form, T-1095A, and suppresses the activity of SGLTs in the kidney . Orally administered T-1095 increases urinary glucose excretion in diabetic animals, thereby decreasing blood glucose levels . With long-term T-1095 treatment, both blood glucose and HbA1c levels were reduced in STZ-induced diabetic rats and yellow KK mice . Thus, T-1095 may be a useful antidiabetic drug, providing a novel therapeutic approach for diabetes .

Hyperglycemia Management

The effect of T-1095, an inhibitor of renal glucose reabsorption, on hyperglycemia and the expression of Na1-glucose cotransporters (SGLTs) and facilitative glucose transporter 2 (GLUT2) in streptozotocin (STZ)-induced diabetic rats was examined . There was an elevation of blood glucose, hemoglobin A1c (HbA1c), kidney weight, and urinary excretion of both glucose and albumin in STZ rats . Administration of T-1095 to STZ rats for 4 weeks improved the hyperglycemia and dose-dependently decreased HbA1c .

Kidney Health Improvement

Treatment with T-1095 in STZ rats for 8 weeks not only reduced blood glucose and HbA1c levels but also prevented the elevation of urinary albumin levels and kidney weight and the development of epithelial vacuolation . The expression of renal SGLT2, a major glucose transporter in the kidney, was not different in normal, STZ, and T-1095-treated STZ rats . In contrast, the elevated renal GLUT2 level in STZ rats was suppressed by T-1095 .

Obesity and Type II Diabetes Treatment

T-1095 is considered as a potential target for the treatment of obesity and Type II diabetes . It is involved in energy management, for example, fatty acid, carbohydrate and protein metabolisms, thermogenesis, appetite, satiety, and energy absorption .

作用机制

T-1095, also known as RWJ-394718, is a small molecule drug that has been researched for its potential in treating diabetes . Here is a detailed look at its mechanism of action:

Target of Action

The primary targets of T-1095 are SGLT1 and SGLT2 . These are sodium-glucose cotransporters found in the kidneys, and they play a crucial role in reabsorbing glucose from the renal tubules back into the bloodstream .

Mode of Action

T-1095 acts as an inhibitor for both SGLT1 and SGLT2 . By inhibiting these transporters, T-1095 prevents the reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine . This results in a decrease in blood glucose levels, which can be beneficial for managing diabetes .

Biochemical Pathways

The inhibition of SGLT1 and SGLT2 by T-1095 affects the carbohydrate digestion and absorption pathway, bile secretion pathway, and mineral absorption pathway . The downstream effects include increased urinary glucose excretion and decreased blood glucose levels .

Pharmacokinetics

T-1095 is absorbed into the circulation via oral administration . It is then metabolized to the active form, T-1095A, which suppresses the activity of SGLTs in the kidney . .

Result of Action

The molecular and cellular effects of T-1095’s action primarily involve the alteration of glucose dynamics in the body. By inhibiting SGLT1 and SGLT2, T-1095 increases urinary glucose excretion, thereby decreasing blood glucose levels . This can help manage hyperglycemia in diabetes patients .

Action Environment

The action, efficacy, and stability of T-1095 can be influenced by various environmental factors.

属性

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3/t20-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNCIERBDJYIQT-PRDVQWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate

CAS RN

209746-59-8
Record name T-1095
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209746598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-1095
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E730CSAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate
Reactant of Route 2
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate
Reactant of Route 3
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate
Reactant of Route 4
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate
Reactant of Route 5
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate
Reactant of Route 6
((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate

Q & A

Q1: What is the primary mechanism of action of T-1095?

A1: T-1095 acts as a specific inhibitor of renal Na+-glucose co-transporters (SGLTs), primarily SGLT2. [, , , , , , ] Located in the proximal renal tubules, SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, T-1095 promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin action. [, , ]

Q2: What are the downstream effects of T-1095's SGLT2 inhibition?

A2: Inhibition of SGLT2 by T-1095 leads to several downstream effects, including:

  • Improved glycemic control: T-1095 effectively reduces both fed and fasting blood glucose levels in diabetic animal models. [, , , , , ] This effect is attributed to enhanced urinary glucose excretion. [, , , ]
  • Improved insulin sensitivity: Chronic treatment with T-1095 has been shown to ameliorate hyperglycemia-induced insulin resistance in the liver and adipose tissue of diabetic rats. [, ]
  • Preservation of pancreatic β-cell function: Studies suggest that T-1095 may contribute to the restoration of impaired insulin secretion from pancreatic β-cells in diabetic models. [, , ] This effect is likely secondary to the improvement in glucose toxicity resulting from improved glycemic control. [, , ]

Q3: What is the molecular formula and weight of T-1095?

A3: The molecular formula of T-1095 is C24H28O11. Its molecular weight is 492.47 g/mol.

Q4: Is there any available spectroscopic data for T-1095?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, structural information and confirmation can be derived from its chemical name, ((2R,3S,4S,5R,6S)-6-(2-(3-(benzofuran-5-yl)propanoyl)-3-hydroxy-5-methylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl methyl carbonate). This name implies that spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were likely employed during its development and characterization.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of T-1095?

A5: T-1095 is orally bioavailable and is metabolized to its active form, T-1095A. [] While the precise details of its ADME profile are not extensively described in the provided research, studies highlight its ability to achieve sufficient plasma concentrations to exert its pharmacological effects following oral administration. [, , ]

Q6: How does the PK/PD profile of T-1095 contribute to its efficacy?

A6: The relationship between T-1095's plasma concentration and its effect on renal glucose excretion and blood glucose reduction has been studied using PK/PD modeling. [] The model suggests that the reduction in blood glucose is primarily driven by the enhanced renal glucose excretion achieved through SGLT2 inhibition. [] Further research may provide a more comprehensive understanding of the specific PK/PD parameters influencing its efficacy.

Q7: What in vitro and in vivo models have been used to study the efficacy of T-1095?

A7: The efficacy of T-1095 has been evaluated in various in vitro and in vivo models, including:

  • In vitro: Studies have utilized brush border membranes prepared from rat kidneys to assess the inhibitory potency of T-1095 and its metabolite T-1095A on SGLT activity. []
  • In vivo: Animal models such as streptozotocin (STZ)-induced diabetic rats, spontaneously diabetic Goto-Kakizaki (GK) rats, and yellow KK mice have been employed to investigate the antidiabetic effects of T-1095. [, , , , , , ]

Q8: How do structural modifications of T-1095 affect its activity and potency?

A8: While detailed SAR studies are not presented in the provided research, the development of T-1095 from phlorizin, a naturally occurring SGLT inhibitor, offers some insights. [, , ] Modifications were likely aimed at improving oral bioavailability and selectivity for SGLT2. For example, T-1095 is a prodrug that is metabolized to its active form, T-1095A, potentially enhancing its pharmacokinetic properties. [] Further research focusing on specific structural modifications and their impact on T-1095's activity would be valuable.

Q9: What is the historical context of T-1095 in diabetes research?

A9: T-1095 represents an important step in the development of SGLT2 inhibitors as a novel therapeutic approach for diabetes. It was among the first phlorizin derivatives to demonstrate the feasibility of achieving oral bioavailability and efficacy in preclinical models. [, ] While T-1095 itself did not progress to market, it paved the way for the development of currently available SGLT2 inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。